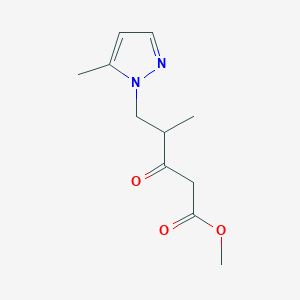![molecular formula C8H12O3S B1394347 3-[(2-Oxocyclopentyl)thio]propanoic acid CAS No. 856811-51-3](/img/structure/B1394347.png)
3-[(2-Oxocyclopentyl)thio]propanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of OPTP is C8H12O3S , with a molecular weight of approximately 188.247 g/mol . The compound consists of a cyclopentyl ring, a carbonyl group, and a thioester linkage. The spatial arrangement of atoms in the molecule influences its reactivity and biological properties.
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
3-[(2-Oxocyclopentyl)thio]propanoic acid and its derivatives are primarily involved in the synthesis of various biologically active compounds and intermediates. For instance, the preparation of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of 2-thioxo-1,3-thiazan-4-ones, utilizes a method that can be applied to 3-[(2-Oxocyclopentyl)thio]propanoic acid derivatives (Orlinskii, 1996).
Analytical Methods and Separation Techniques
Analytical and separation techniques are crucial in the research involving 3-[(2-Oxocyclopentyl)thio]propanoic acid. A study describes the development of a reverse-phase high-performance liquid chromatography method for the separation of its stereo isomers (Davadra et al., 2011).
Catalysis and Chemical Reactions
The compound and its related derivatives are used as catalysts in various chemical reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, which can be derived from similar compounds, is employed as a catalyst for the formylation and acetylation of alcohols (Niknam & Saberi, 2009).
Potential in Polymer and Material Science
This acid and its derivatives have applications in the field of polymer and material science. A study on the enzymatic ring-opening polycondensation of compounds related to 3-[(2-Oxocyclopentyl)thio]propanoic acid highlights their potential for creating hyperbranched aliphatic poly(β-thioether ester)s with applications in biomedical fields (Wu & Liu, 2020).
Applications in Sensitizers and Solar Cell Technology
The derivatives of 3-[(2-Oxocyclopentyl)thio]propanoic acid are also explored in the field of solar cell technology. A study involving the engineering of organic sensitizers, which could be related to this compound, demonstrates their efficiency in solar cell applications (Kim et al., 2006).
Propiedades
IUPAC Name |
3-(2-oxocyclopentyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c9-6-2-1-3-7(6)12-5-4-8(10)11/h7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMNQJRTIIZNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Oxocyclopentyl)thio]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)








![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)